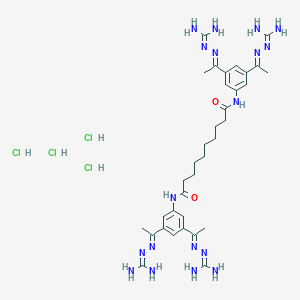
Dimethyl-4-Methoxypyridin-2,6-dicarboxylat
Übersicht
Beschreibung
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.1980. It is known for its applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester has several scientific research applications:
Biochemische Analyse
Biochemical Properties
Dimethyl 4-methoxypyridine-2,6-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of complex molecules, acting as a precursor or intermediate in various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes or affect the activity of signaling molecules, leading to changes in cellular function . These effects can be beneficial or detrimental, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, dimethyl 4-methoxypyridine-2,6-dicarboxylate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding may involve interactions with specific amino acid residues in the active site of the enzyme, leading to changes in its conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . High doses can lead to toxicity, affecting vital organs and systems, and therefore, careful dosage optimization is essential in experimental studies.
Metabolic Pathways
Dimethyl 4-methoxypyridine-2,6-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of dimethyl 4-methoxypyridine-2,6-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in various tissues.
Subcellular Localization
Dimethyl 4-methoxypyridine-2,6-dicarboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects.
Vorbereitungsmethoden
The synthesis of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester typically involves the esterification of 2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating under reflux and the use of an acid catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester can be compared with similar compounds such as:
2,6-Pyridinedicarboxylic acid, dimethyl ester: Lacks the methoxy group, leading to different reactivity and applications.
2,6-Pyridinedicarboxylic acid, 4-(phenylmethoxy)-, dimethyl ester:
These comparisons highlight the uniqueness of 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester in terms of its specific functional groups and resulting chemical behavior.
Eigenschaften
IUPAC Name |
dimethyl 4-methoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRNYBABWFVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173628 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19872-93-6 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19872-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
![(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid](/img/structure/B10848.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)





![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)



